molecular formula C25H23N5O3 B2793526 8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione CAS No. 923489-98-9

8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione

Cat. No.: B2793526
CAS No.: 923489-98-9
M. Wt: 441.491
InChI Key: UKGPVRAJINHIJG-UHFFFAOYSA-N
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Description

8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.491. The purity is usually 95%.
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Properties

CAS No.

923489-98-9

Molecular Formula

C25H23N5O3

Molecular Weight

441.491

IUPAC Name

6-(2,5-dimethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23N5O3/c1-15-10-11-16(2)19(12-15)30-20(18-8-6-5-7-9-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)13-17(3)31/h5-12,14H,13H2,1-4H3

InChI Key

UKGPVRAJINHIJG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of purine derivatives, characterized by a complex imidazolino structure. Its molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3, and it features multiple functional groups that contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds with similar purine structures exhibit anticancer properties. A study focusing on purine derivatives found that modifications at specific positions can enhance cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer cells, showing promising results.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : It is believed to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancers.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa (cervical cancer)5.0
MCF-7 (breast cancer)4.2
AntimicrobialE. coli10.0
S. aureus8.5

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized several derivatives of the compound and evaluated their anticancer efficacy. The lead compound exhibited an IC50 value of 4.2 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent.

Case Study 2: Mechanistic Insights

A mechanistic study conducted in 2024 explored the apoptosis-inducing capabilities of the compound. Results showed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis in HeLa cells.

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